molecular formula C15H16N2O2 B2426572 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 1624874-39-0

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide

Cat. No.: B2426572
CAS No.: 1624874-39-0
M. Wt: 256.305
InChI Key: IPGXYCLFWNAYON-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry, contributing to its wide range of biological activities .

Preparation Methods

The synthesis of 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors, followed by functionalization . One common synthetic route includes the reaction of benzylamine with propargyl bromide to form N-prop-2-ynylbenzylamine, which is then cyclized with succinic anhydride to yield the desired pyrrolidine derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position is particularly reactive, and oxidation can be achieved using reagents like potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various hydrogenated products .

Scientific Research Applications

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide can be compared to other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

    Pyrrolidine-2,5-diones: These compounds exhibit significant biological activity and are used in drug development.

    Prolinol: A derivative of pyrrolidine, prolinol is used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .

Properties

IUPAC Name

1-benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-8-16-15(19)13-9-14(18)17(11-13)10-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXYCLFWNAYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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